Ethyl 3-methoxy-5-methylpicolinate
Description
Ethyl 3-methoxy-5-methylpicolinate is a substituted picolinic acid ester characterized by a pyridine ring backbone with a methoxy (-OCH₃) group at position 3, a methyl (-CH₃) group at position 5, and an ethyl ester (-COOCH₂CH₃) at position 2. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol.
This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis. The methoxy and methyl substituents influence its electronic and steric properties, enhancing lipophilicity compared to unsubstituted picolinates, which may improve membrane permeability in bioactive molecules . The ethyl ester group further modulates solubility and stability, making it a versatile building block for derivatization.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 3-methoxy-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(12)9-8(13-3)5-7(2)6-11-9/h5-6H,4H2,1-3H3 |
InChI Key |
JSTLVNRVPGJJAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methoxy-5-methylpicolinate typically involves the esterification of 3-methoxy-5-methylpicolinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-5-methylpicolinate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-methoxy-5-methylpicolinic acid and ethanol.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions may use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: 3-methoxy-5-methylpicolinic acid and ethanol.
Reduction: 3-methoxy-5-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methoxy-5-methylpicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-methoxy-5-methylpicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups on the pyridine ring can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The dual substitution (3-OCH₃ and 5-CH₃) in this compound increases steric bulk and electron-donating effects compared to mono-substituted analogs. This may reduce reactivity in electrophilic substitution but enhance stability in acidic conditions.
- Heterocyclic Core : Thiophene-based analogs (e.g., compound 7b in ) exhibit distinct electronic properties due to sulfur’s polarizability, enabling applications in optoelectronics, unlike pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
